4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-2-21-14-6-4-12(10-13(14)17)24(19,20)18-11-3-5-15-16(9-11)23-8-7-22-15/h4,6,10-11,15-16,18H,2-3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZJTEHNAQZKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with ethoxy and fluoro substituents under specific reaction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The octahydro-1,4-benzodioxin system distinguishes this compound from analogs with partially saturated or aromatic benzodioxin rings. For example:
- Compound from Enamine Ltd (C22H17ClN2O4) : Features a 2,3-dihydro-1,4-benzodioxin ring (partially saturated) with a chloropyridine-sulfonamido group and benzamide linkage. The reduced saturation in the benzodioxin ring decreases conformational rigidity compared to the fully saturated octahydro system in the target compound .
Substituent Effects
- Ethoxy vs. Methoxy/Halogen Substituents: The ethoxy group in the target compound enhances lipophilicity relative to methoxy analogs (e.g., compounds in patent Example 52, which include a 3-chlorophenylamino group). The fluoro substituent at position 3 may improve metabolic stability compared to non-halogenated analogs .
- Sulfonamide Linkage: The sulfonamide group is a common feature in bioactive molecules (e.g., Example 53 in the patent), but its orientation and electronic environment vary.
Table 1: Structural and Functional Comparison
Research Implications and Challenges
- Synthesis : The target compound’s stereochemical complexity requires advanced methods (e.g., asymmetric catalysis or resolution) compared to simpler analogs. SHELX software may aid in crystallographic analysis for structural validation.
- Structure-Activity Relationship (SAR) : Substitutions on the benzene ring and benzodioxin system (e.g., fluoro vs. chloro, ethoxy vs. methoxy) could be systematically explored to optimize pharmacological properties.
- Biological Screening : Priority should be given to testing against sulfonamide-targeted enzymes (e.g., carbonic anhydrases) or receptors where related compounds (e.g., Example 53) show activity .
Biological Activity
The compound 4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS No. 1902908-25-1) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure
The molecular formula of the compound is . The structure features an ethoxy group, a fluorine atom, and a benzene sulfonamide moiety, which are significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the benzene sulfonamide group suggests similar mechanisms might be at play in various biological systems.
Pharmacological Studies
Recent studies have focused on the cardiovascular effects of related sulfonamide compounds. For instance, a study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular conditions .
Case Studies
- Cardiovascular Effects : A study explored the effects of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts. It was found that this compound decreased perfusion pressure and coronary resistance compared to controls and other derivatives. The study utilized statistical analysis to confirm significance (p < 0.05) in the observed effects .
- Calcium Channel Interaction : Another investigation employed docking studies to assess the interaction of sulfonamide derivatives with calcium channels. The findings suggested that these compounds could act as calcium channel inhibitors, influencing cardiac function and potentially providing insights into their mechanism of action .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial properties of related sulfonamides. These studies typically involve testing against various bacterial strains, measuring minimum inhibitory concentrations (MICs), and assessing cell viability in human cell lines.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-specific |
| Metabolism | Hepatic |
| Excretion | Renal |
Pharmacokinetic modeling using software like ADMETlab has provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this compound .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-ethoxy-3-fluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between functionalized benzodioxin amines and sulfonyl chlorides. For example, enaminone intermediates (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) can be synthesized under solvent-free conditions via reflux with DMF-DMA, followed by sulfonamide formation using activated sulfonyl chlorides . Purification via column chromatography and characterization by / NMR (e.g., Bruker 176.0/125 MHz spectrophotometer) and GC/MS are critical for confirming intermediate structures .
Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?
- Methodological Answer : High-resolution NMR spectroscopy is indispensable for confirming regiochemistry and substituent orientation. For example, -NMR in DMSO- can resolve aromatic protons and ethoxy/fluoro groups, while -NMR verifies fluorine substitution . Elemental analysis (CHN) and mass spectrometry (EI-MS or GC/MS) provide molecular weight and purity validation .
Q. What are the common challenges in crystallizing sulfonamide derivatives like this compound, and how are they addressed?
- Methodological Answer : Crystallization challenges include poor solubility and polymorphism. Slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) at controlled temperatures can yield single crystals. X-ray diffraction using SHELXL for refinement is critical for resolving octahydro-benzodioxin ring conformations and sulfonamide geometry .
Advanced Research Questions
Q. How can computational models (e.g., graph neural networks) predict the bioactivity of this compound against specific targets?
- Methodological Answer : Graph neural networks (GNNs), such as EGNN models, can predict binding affinity by learning from scaffold-activity relationships. For example, EGNN trained on PD-1/PD-L1 inhibitors identified [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives as high-potency candidates, even without prior scaffold data . Validation involves synthesizing predicted analogs and testing via biochemical assays (e.g., IC determination).
Q. How can contradictions in antibacterial efficacy data (e.g., Gram-positive vs. Gram-negative activity) be systematically resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial membrane permeability. For N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides, MIC values against E. coli (IC ~9.22 µg/mL) vs. inactivity against S. typhi suggest structure-dependent uptake . Dose-response curves, comparative SAR studies, and efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) can clarify mechanisms .
Q. What strategies optimize the design of derivatives with enhanced metabolic stability or target selectivity?
- Methodological Answer : Rational design includes:
- Substituent modification : Introducing electron-withdrawing groups (e.g., fluoro, ethoxy) to modulate sulfonamide acidity and binding .
- Scaffold hopping : Replacing octahydro-benzodioxin with bioisosteres (e.g., tetrahydroquinazolinones) to improve pharmacokinetics .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to avoid off-target interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity vs. antibacterial activity for this compound?
- Methodological Answer : Cross-validate using orthogonal assays:
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
- Selectivity Index (SI) : Calculate SI = (IC for mammalian cells)/(MIC for bacteria). A low SI (<10) suggests poor therapeutic potential .
- Mechanistic studies : Proteomic profiling (e.g., LC-MS/MS) identifies off-target effects in eukaryotic vs. prokaryotic systems .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Synthesis : Use anhydrous conditions for sulfonylation, monitor reaction progress via TLC, and validate purity (>95%) by HPLC .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and triplicate technical replicates to minimize variability .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and crystallographic coordinates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
